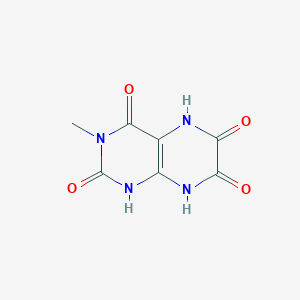
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone, also known as Methylene Blue (MB), is a synthetic compound with a wide range of applications in scientific research. This compound has been used as a dye, a redox indicator, and a medication for various medical conditions. In recent years, MB has gained attention for its potential use in treating neurodegenerative diseases, cancer, and infectious diseases.
Mecanismo De Acción
The mechanism of action of MB is complex and involves multiple pathways. MB is a redox-active compound that can accept and donate electrons, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. MB has been shown to inhibit the activity of various enzymes and proteins, including nitric oxide synthase, guanylate cyclase, and protein kinase C. MB can also interact with mitochondrial membranes and modulate mitochondrial function, leading to changes in cellular metabolism and energy production.
Efectos Bioquímicos Y Fisiológicos
MB has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. MB can scavenge ROS and protect cells from oxidative stress, which is implicated in the pathogenesis of many diseases. MB can also modulate the immune response and reduce inflammation in various tissues. In addition, MB can inhibit apoptosis and promote cell survival under conditions of stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MB has several advantages for use in lab experiments, including its low cost, stability, and ease of use. MB is readily available and can be easily synthesized or purchased from commercial sources. MB is also stable under a wide range of conditions and can be stored for long periods without degradation. However, MB has some limitations, including its potential toxicity at high concentrations and its non-specific effects on cellular signaling pathways. Careful dose-response studies and appropriate controls are necessary to ensure the validity of experimental results.
Direcciones Futuras
There are several future directions for the use of MB in scientific research. One area of interest is the potential use of MB in combination with other drugs or therapies to enhance their efficacy. MB has been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells, and further studies are needed to investigate the optimal combinations and dosages. Another area of interest is the use of MB in regenerative medicine and tissue engineering. MB has been shown to promote the differentiation of stem cells and enhance tissue repair, suggesting its potential use in the treatment of tissue injuries and degenerative diseases. Finally, the use of MB in infectious disease research is an area of active investigation, with ongoing studies exploring its potential as a therapeutic agent for malaria, sepsis, and other infectious diseases.
Conclusion:
In conclusion, MB is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MB has the potential to be a valuable tool for understanding cellular signaling pathways, developing new therapies for various diseases, and advancing the field of biomedical research.
Métodos De Síntesis
The synthesis of MB involves the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite, followed by the reduction of the resulting diazonium salt with sodium sulfite. The final product is obtained by recrystallization from water. The purity and quality of the MB produced can be improved by using different purification techniques such as column chromatography and HPLC.
Aplicaciones Científicas De Investigación
MB has been used in various scientific research applications, including neuroscience, cancer research, and infectious disease research. In neuroscience, MB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer research, MB has been investigated for its potential as a photosensitizer in photodynamic therapy and as a chemosensitizer in combination with other anticancer drugs. In infectious disease research, MB has been studied for its antimicrobial properties and potential use in treating malaria and sepsis.
Propiedades
IUPAC Name |
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O4/c1-11-6(14)2-3(10-7(11)15)9-5(13)4(12)8-2/h1H3,(H,8,12)(H2,9,10,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUISQHTKKSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)C(=O)N2)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)
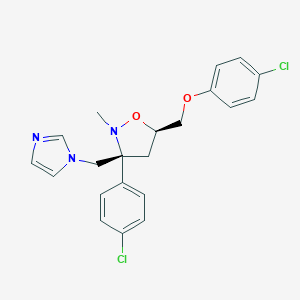
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
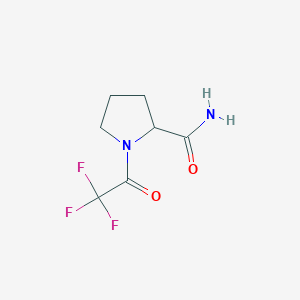
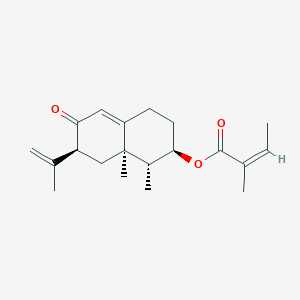
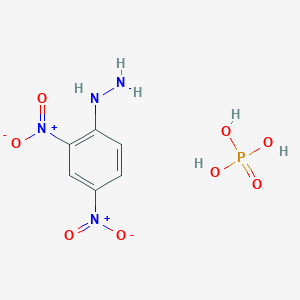
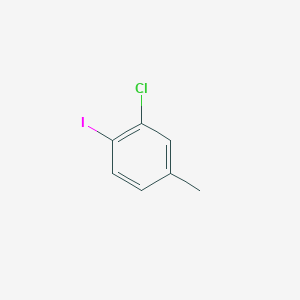
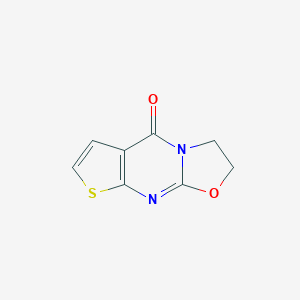
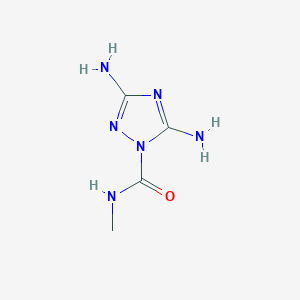

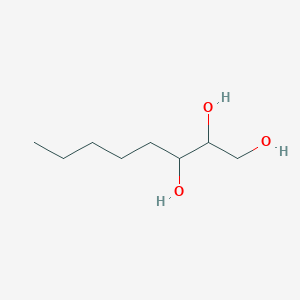

![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)